molecular formula C11H9F6N B13014382 trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13014382
M. Wt: 269.19 g/mol
InChI Key: GWMXJHDJDFYLKF-DTWKUNHWSA-N
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Description

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a strained three-membered ring system with a primary amine group and a 3,5-bis(trifluoromethyl)phenyl substituent in the trans configuration. The compound’s structural uniqueness arises from the combination of the cyclopropane ring’s high ring strain, the electron-withdrawing trifluoromethyl (-CF₃) groups, and the stereochemical orientation of substituents.

Properties

Molecular Formula

C11H9F6N

Molecular Weight

269.19 g/mol

IUPAC Name

(1R,2S)-2-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H9F6N/c12-10(13,14)6-1-5(8-4-9(8)18)2-7(3-6)11(15,16)17/h1-3,8-9H,4,18H2/t8-,9+/m0/s1

InChI Key

GWMXJHDJDFYLKF-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

This approach is adapted from related syntheses of cyclopropanamine derivatives with fluorinated aromatic substituents, as detailed in patent literature and research articles on similar compounds such as 2-(3,4-difluorophenyl)cyclopropan-1-amine derivatives.

Preparation of the Alkene Precursor

The starting material is often a substituted benzaldehyde or benzene derivative functionalized with trifluoromethyl groups at the 3,5-positions. The alkene is typically prepared by:

  • Wittig or Horner–Wadsworth–Emmons reaction of the substituted benzaldehyde with appropriate phosphonium ylides or phosphonate esters to yield the corresponding cinnamic acid derivatives or esters.
  • Alternatively, aldol condensation methods can be employed to introduce the α,β-unsaturated carboxylic acid functionality.

The alkene intermediate is crucial as it sets the stage for stereoselective cyclopropanation.

Cyclopropanation Step

Cyclopropanation is the key step to form the cyclopropane ring with the desired trans stereochemistry. Common methods include:

  • Simmons–Smith-type cyclopropanation using diiodomethane and zinc-copper couple, though this is less common for fluorinated substrates due to selectivity issues.
  • Carbene transfer reactions using reagents such as trimethylsulfoxonium iodide with sodium hydride in polar aprotic solvents (e.g., DMSO or toluene) to generate the cyclopropane ring with high stereoselectivity.
  • Transition metal-catalyzed cyclopropanation using diazo compounds and chiral catalysts (e.g., rhodium or ruthenium complexes) to achieve enantioselective synthesis, though these methods may involve expensive or hazardous reagents.

The cyclopropanation of the 3,5-bis(trifluoromethyl)phenyl-substituted alkene is optimized to favor the trans isomer, which is more stable and desired for further transformations.

Functional Group Transformations to Amine

After cyclopropanation, the resulting cyclopropane carboxylic acid or ester is converted to the amine via several possible routes:

The choice of method depends on the scale, safety, and environmental considerations. Industrial processes aim to avoid hazardous reagents like diphenylphosphoryl azide or in situ diazomethane formation due to safety concerns.

Representative Preparation Scheme (Adapted from Related Fluorophenyl Cyclopropanamine Syntheses)

Step Reaction Reagents/Conditions Outcome
1 Alkene formation 3,5-bis(trifluoromethyl)benzaldehyde + phosphonate ester, base (e.g., NaH), solvent (THF) (E)-3-(3,5-bis(trifluoromethyl)phenyl)acrylic acid or ester
2 Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO or toluene trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropanecarboxylate
3 Hydrolysis Acidic or basic hydrolysis trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropanecarboxylic acid
4 Activation Thionyl chloride (SOCl2), toluene Cyclopropanecarbonyl chloride intermediate
5 Conversion to hydrazide Hydrazine hydrate, aprotic solvent Cyclopropanecarboxylic hydrazide
6 Azide formation Sodium azide, phase transfer catalyst Cyclopropanecarbonyl azide
7 Curtius rearrangement Heat or base trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropan-1-amine

Summary Table of Key Preparation Methods

Method Key Reagents Advantages Disadvantages
Cyclopropanation with trimethylsulfoxonium iodide/NaH Trimethylsulfoxonium iodide, NaH, DMSO High stereoselectivity, good yields Requires strong base, sensitive reagents
Transition metal-catalyzed cyclopropanation Diazo compounds, Rh or Ru catalysts Enantioselective, mild conditions Expensive catalysts, hazardous diazo reagents
Hydrazide to azide to amine (Curtius rearrangement) SOCl2, hydrazine, NaN3 Established method, good yields Hazardous azide intermediates, safety concerns
Direct amide reduction Amide intermediates, hydride reagents Avoids azides May require harsh conditions, lower selectivity

Chemical Reactions Analysis

Types of Reactions

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various alkylated or hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The trifluoromethyl group in the compound enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Compounds with similar structures have been reported to exhibit potent biological activities, including antimicrobial and anticancer properties. The incorporation of the cyclopropane moiety can also influence the pharmacodynamics of drugs, allowing for targeted therapeutic effects.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibit significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study synthesized several pyrazole derivatives based on this scaffold, revealing promising results in inhibiting bacterial growth .

CompoundActivity Against MRSAReference
Pyrazole Derivative 1Significant Inhibition
Pyrazole Derivative 2Moderate Inhibition

Chemical Synthesis

Synthesis Methods

The synthesis of trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves multi-step organic reactions. One common method includes the use of cyclopropanation reactions where a suitable precursor undergoes cyclization to form the cyclopropane ring.

Example Synthesis Pathway:

  • Formation of Cyclopropane: The reaction of an appropriate alkene with diazomethane or other cyclopropanation reagents.
  • Functionalization: Subsequent reactions to introduce the trifluoromethyl-substituted phenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.

Material Science

Polymer Chemistry

The compound's unique structural features allow it to be utilized in developing advanced materials, particularly polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve properties such as toughness and resistance to solvents.

Mechanism of Action

The mechanism by which trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other derivatives containing the 3,5-bis(trifluoromethyl)phenyl group or cyclopropane motifs. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Structural Analogues with 3,5-Bis(trifluoromethyl)phenyl Substitutents
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features CAS RN Reference
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol C₁₀H₈F₆O 258.15 Ethanol, -CF₃ Chiral center; alcohol functionality 127852-28-2
3,5-Bis(trifluoromethyl)phenyl isocyanate C₈H₃F₆NO 255.11 Isocyanate (-NCO) High reactivity for polymer crosslinking 16588-74-2
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)imidazol-2-amine C₂₃H₁₇N₃F₆ 449.39 Imidazole, amine Rigid heterocyclic core; stereospecificity N/A

Key Differences :

  • Functional Groups: Unlike the primary amine in the target compound, derivatives like phenyl isocyanate prioritize electrophilic reactivity . The ethanol analogue lacks the cyclopropane ring but shares the -CF₃ groups, which enhance lipophilicity.
  • Stereochemistry: The trans configuration of the cyclopropane amine contrasts with the chiral ethanol derivative’s (R/S) enantiomers, which may exhibit divergent biological activities .
Cyclopropane-Based Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features CAS RN Reference
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇F₃N·HCl 165.56 -CF₃, amine Salt form; enhanced solubility 35501-83-8
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate C₇H₁₀O₃ 158.15 Hydroxymethyl, ester Polar ester group; potential prodrug utility 105614-25-3

Key Differences :

  • Substituent Effects : The target compound’s 3,5-bis(trifluoromethyl)phenyl group increases steric bulk and electron-withdrawing effects compared to the simpler -CF₃ or hydroxymethyl groups in analogues .
  • Applications : The hydrochloride salt of 1-(trifluoromethyl)cyclopropan-1-amine is tailored for solubility in aqueous systems, whereas the target compound’s aryl group may favor membrane permeability .
Physicochemical and Commercial Comparison
Compound Name Boiling Point (°C) Price (JPY) Supplier Application Notes Reference
3,5-Bis(trifluoromethyl)phenyl isothiocyanate 63 (1.5 mm Hg) 3,700/g TFS Thiol-reactive probes
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)imidazol-2-amine N/A 41,600/100mg Dyeser Catalysis or enzyme inhibition studies
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride N/A N/A PharmaBlock Intermediate for fluorinated APIs

Key Insights :

  • Cost and Availability : The imidazol-2-amine derivative is significantly more expensive than isothiocyanate, reflecting synthetic complexity .
  • Thermal Stability : Phenyl isocyanate and isothiocyanate exhibit low boiling points, suggesting volatility under standard conditions .

Biological Activity

Trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound of interest due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their pharmacological profiles, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl moiety is known for increasing lipophilicity and stability, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. For instance, derivatives of this structure have demonstrated significant activity against drug-resistant bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Biofilm Eradication Concentration (MBEC)
Compound A1 µg/mL (S. aureus)2 µg/mL (S. aureus)
Compound B4 µg/mL (E. faecalis)4 µg/mL (E. faecalis)
This compoundTBDTBD

The compound's effectiveness against biofilms has been particularly noted, with some derivatives showing MBEC values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis . These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration at which the compound exerts significant cytotoxic effects on various cell lines.

Cell LineIC50 Value (µg/mL)
SHSY5Y (neuronal)9.15
HeLa (cervical)7–8

The results show that while the compound exhibits some cytotoxicity, it remains within a potentially acceptable range for further exploration in drug development .

Case Studies and Research Findings

Several research studies have explored the synthesis and biological evaluation of derivatives based on the 3,5-bis(trifluoromethyl)phenyl structure:

  • Study on Antimicrobial Activity : This study synthesized multiple derivatives and evaluated their activity against various bacterial strains. The results indicated that modifications to the phenyl ring could significantly enhance antibacterial potency .
  • Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of these compounds on cancer cell lines. The findings suggested that certain substitutions could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Therapeutic Potential : There is ongoing research into the use of such compounds as dual NK1/NK3 antagonists for treating conditions like schizophrenia. This highlights the versatility of this compound in therapeutic applications beyond antimicrobial activity .

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